An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine Hydrochloride
Introduction
1-Cyclopropylpropan-1-amine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development due to its unique structural motif, which combines a cyclopropyl group and a short alkyl chain. This combination can impart favorable pharmacological properties, such as enhanced metabolic stability and improved target binding affinity. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its quality, predict its behavior in biological systems, and develop robust formulations. This guide provides a comprehensive overview of the key physicochemical characteristics of 1-Cyclopropylpropan-1-amine hydrochloride, along with detailed, field-proven experimental protocols for their determination.
Chemical Identity and Core Properties
A foundational aspect of any chemical entity is its unambiguous identification and fundamental properties.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | |
| CAS Number | 677743-70-3 | [1] |
| Molecular Formula | C₆H₁₄ClN | [1] |
| Molecular Weight | 135.64 g/mol | [2] |
| Canonical SMILES | CCC(C1CC1)N.Cl | [3] |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1-Cyclopropylpropan-1-amine hydrochloride, both ¹H and ¹³C NMR are critical.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methine, and cyclopropyl protons. The protons on the nitrogen-bearing carbon will be deshielded due to the electron-withdrawing effect of the ammonium group. The hydrochloride salt form will result in the amine protons appearing as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the methyl and methylene carbons of the ethyl group, the methine carbon attached to the nitrogen and cyclopropyl group, and the methylene carbons of the cyclopropyl ring.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Cyclopropylpropan-1-amine hydrochloride and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
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Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.
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Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For the latter, a proton-decoupled experiment is standard.
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Diagram of NMR Analysis Workflow:
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1-Cyclopropylpropan-1-amine hydrochloride, the IR spectrum will be dominated by the vibrations of the ammonium group.
Expected IR Spectral Features:
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N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in a primary ammonium salt.[4]
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N-H Bending: An absorption band around 1600-1500 cm⁻¹ corresponding to the asymmetric N-H bending vibration.[4]
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C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl and cyclopropyl groups.
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C-N Stretching: A medium intensity band in the 1250-1020 cm⁻¹ region.
Experimental Protocol for IR Analysis:
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Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule to confirm its identity.
Physicochemical Properties and Their Determination
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range may indicate the presence of impurities.
Experimental Protocol for Melting Point Determination:
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Instrumentation: Use a calibrated melting point apparatus.
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Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.
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Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance starts to melt and the temperature at which it is completely molten.
Solubility
Solubility is a key factor influencing the absorption and bioavailability of a drug substance. As a hydrochloride salt, 1-Cyclopropylpropan-1-amine hydrochloride is expected to have good aqueous solubility.
Experimental Protocol for Aqueous Solubility Determination:
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Method: The equilibrium solubility method is the gold standard.
-
Procedure:
-
Add an excess amount of the compound to a known volume of water in a sealed container.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Diagram of Solubility Determination Workflow:
Caption: Workflow for equilibrium solubility determination.
Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the protonated amine. It is a critical parameter that influences the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and receptor binding.
Experimental Protocol for pKa Determination:
Potentiometric titration is a common and reliable method for pKa determination.
-
Solution Preparation: Prepare a standard solution of the compound in water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is in its protonated form. This corresponds to the midpoint of the titration curve.
Stability Assessment
The chemical stability of an API is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy throughout its shelf life. For amine hydrochlorides, degradation can occur through various pathways, including oxidation and hydrolysis.[5]
Forced Degradation Studies:
Forced degradation or stress testing is conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[6]
Experimental Protocol for Forced Degradation:
-
Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
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Thermal Degradation: Expose the solid compound to high temperatures.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[6]
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.
Diagram of Stability Testing Logic:
Caption: Logical flow of a forced degradation study.
Conclusion
This technical guide has outlined the essential physicochemical properties of 1-Cyclopropylpropan-1-amine hydrochloride and provided detailed, actionable protocols for their determination. While specific experimental data for this compound may be limited in the public domain, the methodologies presented are based on well-established principles for the characterization of amine salts. By applying these robust analytical techniques, researchers and drug development professionals can generate the critical data necessary to advance their research and development programs with confidence in the quality and performance of this promising chemical entity.
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